

G140: Application Notes and Protocols for Mammalian Cell Culture

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Compound of Interest		
Compound Name:	G140	
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Introduction

G140 is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic double-stranded DNA (dsDNA).[1][2][3] Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP), which in turn activates the STIMULATOR of interferon genes (STING) pathway. This signaling cascade leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, playing a crucial role in the innate immune response.[1][2][4][5] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[1][4][5]

G140 acts as a competitive inhibitor by binding to the catalytic pocket of human cGAS, thereby preventing the synthesis of cGAMP.[3][5] This specific inhibition of cGAS makes **G140** a valuable tool for studying the cGAS-STING pathway in mammalian cell culture and a potential starting point for the development of therapeutics for cGAS-driven diseases.[3]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy, selectivity, and cytotoxicity of **G140** in various assays.

Table 1: In Vitro and Cellular Potency of **G140**



Target/Cell Line	Assay Type	Parameter	Value	Reference(s)
Human cGAS	Biochemical Assay	IC50	14.0 nM	[1][5]
Murine cGAS	Biochemical Assay	IC50	442 nM	[1][5]
Human THP-1 cells	cGAS Inhibition (IFNB1 mRNA)	IC50	1.70 μΜ	[1][5][6]
Human THP-1 cells	cGAS Inhibition (NF-кВ reporter)	IC50	1.36 μΜ	[1]
Primary Human Macrophages	cGAS Inhibition (IFNB1 mRNA)	IC50	≤1 µM	[6]
Human THP-1 cells	cGAS Inhibition	IC90	~10 µM	

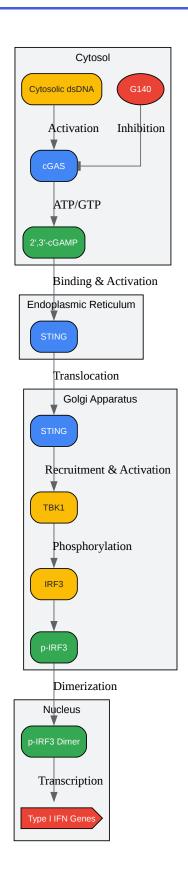
Table 2: Cytotoxicity of G140

Cell Line	Assay Type	Parameter	Value	Reference(s)
Human THP-1 cells	Cytotoxicity Assay	LD50	>100 μM	[5][6]

Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of inhibition by **G140**.





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Caption: The cGAS-STING signaling pathway and the inhibitory action of **G140**.



Experimental Protocols

Protocol 1: Determination of Cellular IC50 for cGAS Inhibition in THP-1 Cells

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of **G140** by measuring the induction of interferon-stimulated gene (ISG) expression, such as IFNB1, in response to dsDNA stimulation.

Experimental Workflow



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Caption: Experimental workflow for determining the cellular IC50 of **G140**.

Materials:

- Human monocytic THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
- Phorbol 12-myristate 13-acetate (PMA) (optional, for differentiation into macrophage-like cells)
- G140 (dissolved in DMSO)
- Herring Testis DNA (HT-DNA) or other suitable dsDNA
- Transfection reagent (e.g., Lipofectamine™ 2000)
- 96-well cell culture plates
- RNA isolation kit



 qRT-PCR reagents (reverse transcriptase, primers for IFNB1 and a housekeeping gene, e.g., GAPDH)

Procedure:

- Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 μ L of complete culture medium.
- Differentiation (Optional): To differentiate THP-1 cells into macrophage-like cells, add PMA to a final concentration of 20-50 ng/mL and incubate for 48-72 hours. After incubation, replace the PMA-containing medium with fresh medium.
- **G140** Treatment: Prepare serial dilutions of **G140** in culture medium. A typical concentration range to start with is 0.1 μM to 100 μM. Add the **G140** dilutions to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
- dsDNA Transfection: In separate tubes, prepare dsDNA-transfection reagent complexes
 according to the manufacturer's instructions. A final concentration of 1-2 μg/mL of HT-DNA is
 a common starting point. Add the complexes to the G140-treated cells.[5][6]
- Incubation: Incubate the cells for 4-6 hours at 37°C to allow for cGAS activation and downstream gene expression.[5]
- RNA Isolation and gRT-PCR:
 - Harvest the cells and isolate total RNA using a commercial kit.
 - Perform reverse transcription to generate cDNA.
 - Perform qRT-PCR to measure the mRNA expression levels of IFNB1 and a housekeeping gene.
- Data Analysis:
 - Normalize the IFNB1 expression to the housekeeping gene.
 - Calculate the percentage of inhibition for each G140 concentration relative to the DMSO control.



 Plot the percentage of inhibition against the logarithm of the G140 concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of G140 Cytotoxicity

This protocol describes a method to determine the cytotoxic effect of **G140** on mammalian cells, for example, by measuring the half-maximal lethal dose (LD50).

Experimental Workflow



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Caption: Experimental workflow for assessing the cytotoxicity of G140.

Materials:

- Mammalian cell line of interest (e.g., THP-1, HEK293T)
- Complete culture medium
- G140 (dissolved in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density to ensure they are in the
 exponential growth phase at the end of the experiment.
- **G140** Treatment: Prepare a wide range of serial dilutions of **G140** in culture medium. A suggested starting range is from 1 μ M to 200 μ M. Add the **G140** dilutions to the cells. Include



a DMSO vehicle control and a control with no cells (medium only).

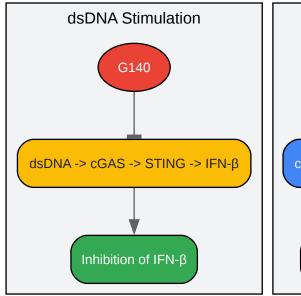
- Incubation: Incubate the cells for a period relevant to the planned cGAS inhibition experiments (e.g., 24-72 hours) at 37°C.
- Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time (typically 1-4 hours).
- Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
- Data Analysis:
 - Subtract the background reading (medium only) from all values.
 - Normalize the readings to the DMSO-treated control cells (100% viability).
 - Plot the percentage of cell viability against the logarithm of the G140 concentration and fit the data to a dose-response curve to determine the LD50 value.

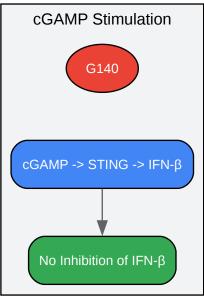
Protocol 3: G140 Selectivity Assay

This protocol is designed to confirm that **G140** specifically inhibits cGAS and not downstream components of the STING pathway. This is achieved by stimulating cells with a direct STING agonist, such as 2',3'-cGAMP, in the presence of **G140**.

Logical Relationship







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Caption: Logical diagram illustrating the **G140** selectivity assay principle.

Materials:

- THP-1 cells or other suitable cell line
- Complete culture medium
- G140 (dissolved in DMSO)
- 2',3'-cGAMP
- Transfection reagent for cGAMP (if required by cell type) or digitonin for cell permeabilization
- 96-well cell culture plates
- Reagents for measuring IFN-β response (as in Protocol 1)

Procedure:

• Cell Seeding and **G140** Treatment: Follow steps 1-3 of Protocol 1 to seed and pre-treat cells with an effective concentration of **G140** (e.g., at or above the cellular IC50, such as 10 μM)



and a DMSO control.

- STING Pathway Stimulation:
 - For dsDNA stimulation (Control): Follow step 4 of Protocol 1 to transfect a set of wells with dsDNA.
 - For cGAMP stimulation: In a parallel set of wells, stimulate the cells with 2',3'-cGAMP. The
 method of delivery (e.g., transfection, permeabilization with digitonin) and the optimal
 concentration of cGAMP should be determined empirically for the cell line used. A starting
 concentration of 1-10 µg/mL is often used.[6]
- Incubation: Incubate the cells for 4-6 hours at 37°C.
- Measurement of IFN-β Response: Follow steps 6 and 7 of Protocol 1 to measure and analyze the IFNB1 mRNA expression.
- Interpretation of Results:
 - **G140** should significantly inhibit the IFNB1 induction in response to dsDNA stimulation.
 - G140 should not significantly inhibit the IFNB1 induction in response to direct cGAMP stimulation, demonstrating its selectivity for cGAS, which is upstream of STING activation.
 [7]

Conclusion

G140 is a valuable and specific tool for the in vitro investigation of the cGAS-STING signaling pathway in mammalian cell culture. Its high potency against human cGAS and low cellular toxicity provide a significant experimental window for studying the biological roles of this pathway in health and disease.[6] The protocols provided here offer a framework for researchers to effectively utilize **G140** in their studies.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNAtriggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
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